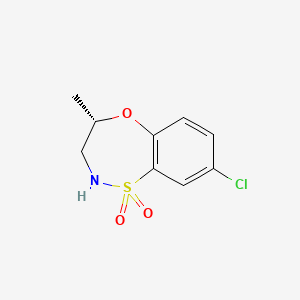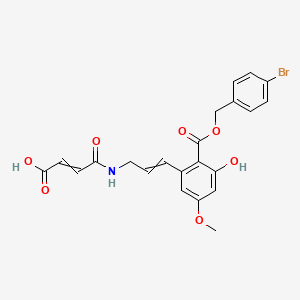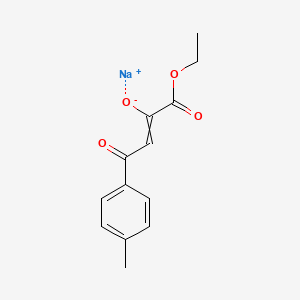![molecular formula C11H14BrN B1413759 1-[(5-Bromo-2-methylphenyl)methyl]azetidine CAS No. 1935301-93-1](/img/structure/B1413759.png)
1-[(5-Bromo-2-methylphenyl)methyl]azetidine
Vue d'ensemble
Description
1-[(5-Bromo-2-methylphenyl)methyl]azetidine, also known as 5-Bromo-2-methyl-1-azetidine, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic amine that has a unique structure and properties. It is a synthetic compound that is used in the synthesis of other compounds, in the development of new drugs, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Dopamine Antagonist Properties
Azetidine derivatives, including those similar to 1-[(5-Bromo-2-methylphenyl)methyl]azetidine, have been explored for their potential as dopaminergic antagonists. Studies have found certain azetidine compounds to demonstrate significant affinity for D2 and D4 receptors, which are key targets in dopaminergic pathways. These findings suggest potential applications in neurological and psychiatric disorders where modulation of dopamine receptors is relevant (Metkar, Bhatia, & Desai, 2013).
Glycosidase Inhibitory Activity
Research into azetidine iminosugars derived from glucose, which includes structures related to 1-[(5-Bromo-2-methylphenyl)methyl]azetidine, revealed significant inhibitory activity against certain enzymes like amyloglucosidase. This activity suggests potential applications in therapeutic areas where enzyme inhibition is beneficial, such as in metabolic disorders (Lawande et al., 2015).
Antiviral Activity
Some azetidine derivatives, including those structurally similar to 1-[(5-Bromo-2-methylphenyl)methyl]azetidine, have shown promise as antiviral agents, particularly against influenza A virus. This suggests a potential application in the development of novel antiviral drugs (Zoidis et al., 2003).
Medicinal Chemistry Applications
Azetidine compounds, similar in structure to 1-[(5-Bromo-2-methylphenyl)methyl]azetidine, have been used to create various medicinal chemistry templates, such as 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. These compounds are valuable for exploring diverse pharmacological properties and could lead to the development of new therapeutic agents (Mollet et al., 2011).
Antimicrobial Potential
The synthesis of substituted phenyl azetidine compounds, including those related to 1-[(5-Bromo-2-methylphenyl)methyl]azetidine, has been investigated for their potential antimicrobial properties. This area of research opens up possibilities for new antimicrobial agents, particularly in the context of increasing antibiotic resistance (Doraswamy & Ramana, 2013).
Propriétés
IUPAC Name |
1-[(5-bromo-2-methylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9-3-4-11(12)7-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLOAXSCXSFWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



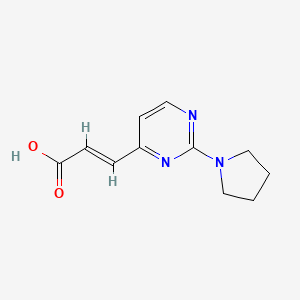

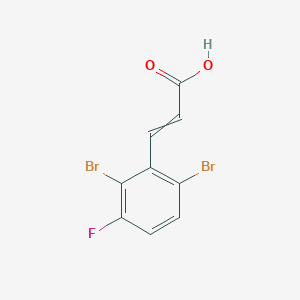
![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)

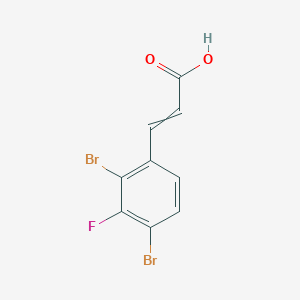
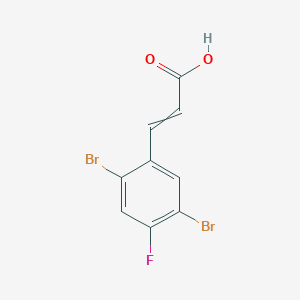
![(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate](/img/structure/B1413687.png)

![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)
